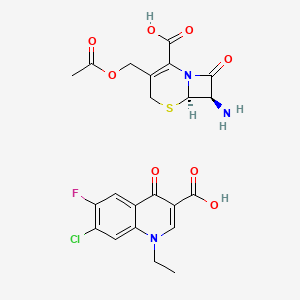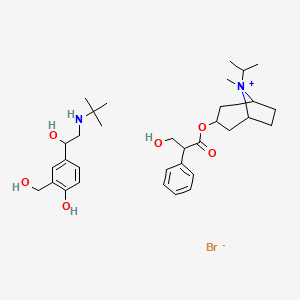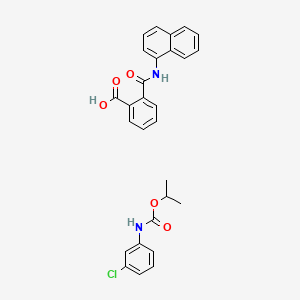
MorCran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MorCran is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MorCran involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.
Cyclization: Intermediate A undergoes cyclization in the presence of a catalyst to form Intermediate B.
Final Conversion: Intermediate B is then converted to this compound through a series of reactions involving reagents such as acids, bases, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the initial reactions.
Continuous Flow Reactors: Continuous flow reactors are employed for subsequent steps to enhance efficiency and control.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
MorCran undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts such as palladium, platinum, and nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with different functional groups.
Substitution: Substituted this compound compounds with new functional groups.
Applications De Recherche Scientifique
MorCran has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of MorCran involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
MorCran can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound X: Similar in structure but differs in its reactivity and applications.
Compound Y: Shares some chemical properties but has different biological activities.
Compound Z: Used in similar industrial applications but has a different mechanism of action.
Propriétés
Numéro CAS |
8003-35-8 |
|---|---|
Formule moléculaire |
C28H25ClN2O5 |
Poids moléculaire |
505.0 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylcarbamoyl)benzoic acid;propan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H13NO3.C10H12ClNO2/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h1-11H,(H,19,20)(H,21,22);3-7H,1-2H3,(H,12,13) |
Clé InChI |
FEXLHVIHSUHEEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=CC=C1)Cl.C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


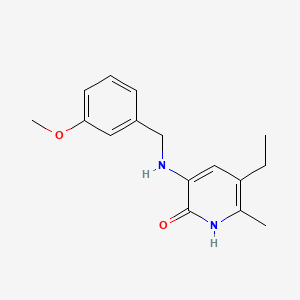




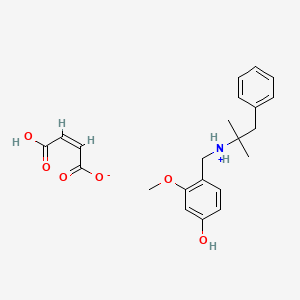
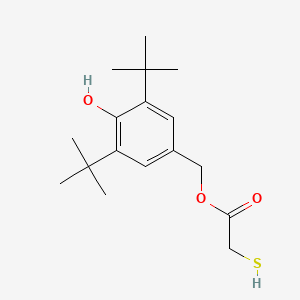
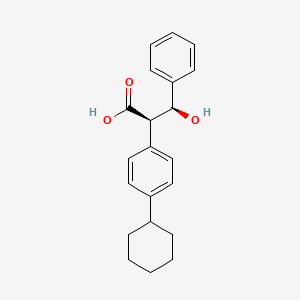
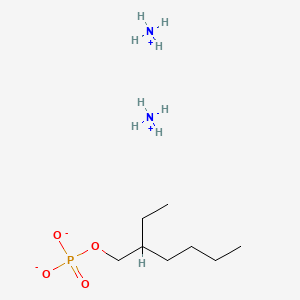

![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
